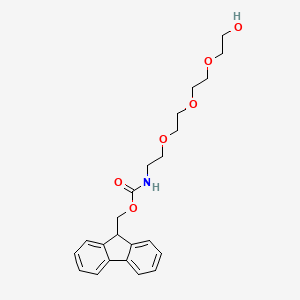

Fmoc-NH-PEG4-alcohol

Description

The exact mass of the compound Fmoc-AEEEE, 95% is 415.19948764 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO6/c25-10-12-28-14-16-29-15-13-27-11-9-24-23(26)30-17-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,22,25H,9-17H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZWYVXFJNFHOMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Fmoc-NH-PEG4-alcohol: Properties and Applications in Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-NH-PEG4-alcohol is a heterobifunctional linker molecule widely employed in the field of targeted protein degradation. As a cornerstone in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this polyethylene glycol (PEG)-based linker offers a versatile platform for conjugating a target protein ligand with an E3 ubiquitin ligase ligand. Its defined chain length, solubility-enhancing properties, and orthogonal protecting groups make it an invaluable tool in the development of novel therapeutics. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its use in PROTAC synthesis, and a logical workflow for its application in drug discovery.

Core Properties of this compound

This compound is a well-defined, monodisperse polyethylene glycol (PEG) derivative. It features a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a primary alcohol at the other, separated by a tetra-ethylene glycol spacer. This structure provides a combination of desirable characteristics for its application as a linker in complex molecule synthesis.

Physicochemical and Structural Data

The key quantitative properties of this compound are summarized in the tables below. These values are compiled from various commercial suppliers and should be considered as typical. For exact batch-specific data, consultation of the supplier's Certificate of Analysis is recommended.

| Identifier | Value |

| CAS Number | 868594-41-6 |

| Synonyms | Fmoc-PEG4-alcohol, (9H-fluoren-9-yl)methyl (2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)carbamate |

| Chemical and Physical Properties | Value |

| Molecular Formula | C23H29NO6 |

| Molecular Weight | 415.48 g/mol |

| Appearance | Viscous Liquid |

| Color | Colorless to light yellow |

| Purity | Typically ≥95% |

| Solubility | Soluble in DMSO, DCM, DMF |

| Storage and Handling | Conditions |

| Short-term Storage | 0 - 4 °C (days to weeks) |

| Long-term Storage | -20 °C (months to years) |

| Shipping | Ambient Temperature |

| Handling | Store in a dry, dark environment. |

Role in PROTAC Synthesis: A Modular Approach

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The linker connecting the target protein ligand and the E3 ligase ligand is a critical component that influences the efficacy of the PROTAC. PEG linkers, such as this compound, are frequently used due to their ability to enhance solubility and provide flexibility for optimal ternary complex formation.[2]

The synthesis of a PROTAC using this compound typically follows a modular and sequential approach, leveraging the orthogonal reactivity of the Fmoc-protected amine and the terminal alcohol. This allows for the controlled and stepwise conjugation of the two distinct ligands.

Experimental Protocols

The following sections provide detailed, representative methodologies for the key experimental steps involved in the synthesis of a PROTAC using this compound. These protocols are based on established chemical principles for PROTAC synthesis and should be adapted and optimized for specific target and E3 ligase ligands.

Activation of the Terminal Alcohol

The primary alcohol of this compound must first be activated to facilitate its conjugation to a suitable functional group on either the E3 ligase ligand or the target protein ligand. A common method is the formation of a p-nitrophenyl (PNP) carbonate, which is a good leaving group for subsequent reactions with amines.

Materials:

-

This compound

-

p-nitrophenyl chloroformate

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous Sodium Bicarbonate (NaHCO3)

-

Brine

-

Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add anhydrous pyridine (1.5 eq) to the solution.

-

Slowly add a solution of p-nitrophenyl chloroformate (1.2 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the resulting Fmoc-NH-PEG4-PNP carbonate by flash column chromatography on silica gel.

Conjugation to an Amine-Containing Ligand (Ligand A)

The activated linker can then be reacted with a ligand (either the E3 ligase ligand or the target protein ligand) that possesses a free amine group.

Materials:

-

Fmoc-NH-PEG4-PNP carbonate

-

Amine-containing Ligand A

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

-

Dissolve the amine-containing Ligand A (1.0 eq) and Fmoc-NH-PEG4-PNP carbonate (1.1 eq) in anhydrous DMF.

-

Add DIPEA (2.0-3.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the resulting Fmoc-NH-PEG4-Ligand A conjugate by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

Fmoc Deprotection

The Fmoc protecting group is base-labile and can be selectively removed to expose the primary amine for the next conjugation step.

Materials:

-

Fmoc-NH-PEG4-Ligand A conjugate

-

Piperidine

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve the Fmoc-NH-PEG4-Ligand A conjugate in DMF.

-

Add piperidine to a final concentration of 20% (v/v).

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the deprotection by LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine.

-

The resulting crude NH2-PEG4-Ligand A can often be used in the next step without further purification, or it can be purified by reverse-phase HPLC if necessary.

Conjugation to a Carboxylic Acid-Containing Ligand (Ligand B)

The newly exposed amine on the linker can be coupled to a second ligand that contains a carboxylic acid functional group using standard peptide coupling reagents.

Materials:

-

NH2-PEG4-Ligand A

-

Carboxylic acid-containing Ligand B

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling reagent

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

-

Dissolve the carboxylic acid-containing Ligand B (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of NH2-PEG4-Ligand A (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, work up the reaction as described in section 3.2.

-

Purify the final PROTAC molecule (Ligand B-PEG4-Ligand A) by reverse-phase HPLC.[3][4]

Characterization of the Final PROTAC

The identity and purity of the synthesized PROTAC should be confirmed using standard analytical techniques.

-

Mass Spectrometry (MS): To confirm the molecular weight of the final product.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity of the final product.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general experimental workflow for PROTAC synthesis using this compound and the conceptual mechanism of action of the resulting PROTAC.

Caption: General workflow for the synthesis of a PROTAC using this compound.

Caption: Conceptual mechanism of action for a PROTAC molecule.

Conclusion

This compound is a highly valuable and versatile chemical tool for the synthesis of PROTACs and other complex bioconjugates. Its well-defined structure, solubility-enhancing properties, and orthogonal protecting groups enable a modular and controlled approach to the construction of these important molecules. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the rational design and synthesis of novel protein degraders. The continued application of such well-characterized linkers will undoubtedly accelerate the advancement of targeted protein degradation as a therapeutic modality.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 3. hplc.eu [hplc.eu]

- 4. Reverse Phased Chromatography (RPC) in Practice [sigmaaldrich.com]

- 5. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-NH-PEG4-alcohol molecular weight and CAS number

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-NH-PEG4-alcohol, a versatile chemical linker widely utilized in peptide synthesis, drug development, and bioconjugation. This document details its physicochemical properties, provides in-depth experimental protocols for its application, and illustrates a key experimental workflow.

Core Properties of this compound

This compound is a heterobifunctional linker molecule. It features a fluorenylmethyloxycarbonyl (Fmoc) protected amine group and a terminal hydroxyl group, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. The Fmoc group provides a stable protecting group for the amine, which can be readily removed under basic conditions, while the hydroxyl group allows for further chemical modifications.

A summary of its key quantitative data is presented in the table below.

| Property | Value |

| Molecular Weight | 415.49 g/mol |

| CAS Number | 868594-41-6 |

| Chemical Formula | C₂₃H₂₉NO₆ |

| Purity | Typically ≥95% |

Key Applications and Experimental Protocols

The unique structure of this compound makes it a valuable tool in several advanced scientific applications, most notably in solid-phase peptide synthesis (SPPS) for the introduction of a PEG linker and in the construction of Proteolysis Targeting Chimeras (PROTACs).

Solid-Phase Peptide Synthesis (SPPS) Workflow

This compound can be incorporated into a peptide sequence on a solid support to introduce a hydrophilic PEG spacer. This process, known as PEGylation, can improve the solubility and pharmacokinetic properties of the resulting peptide.

Below is a detailed, step-by-step protocol for the manual incorporation of this compound into a peptide chain during Fmoc-based SPPS.

Materials:

-

Fmoc-protected peptide-resin

-

This compound

-

Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

Coupling Reagents:

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or (1H-Benzotriazol-1-yloxy)(dimethylamino)-N,N-dimethylmethanaminium hexafluorophosphate (HCTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

-

Solvents: DMF, Dichloromethane (DCM)

-

Solid-phase synthesis vessel (e.g., fritted syringe)

-

Inert gas (Nitrogen or Argon)

Protocol:

-

Resin Swelling:

-

Place the Fmoc-protected peptide-resin into the synthesis vessel.

-

Add DMF to swell the resin for at least 30 minutes.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate the mixture for 3-5 minutes.

-

Drain the solution.

-

Add a fresh portion of the deprotection solution and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[1]

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[1]

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and HBTU/HCTU (equivalent to the this compound) in DMF.

-

Add DIPEA (typically 2 equivalents relative to the this compound) to the activation mixture.

-

Immediately add the activated this compound solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature under an inert atmosphere.

-

To ensure complete coupling, a ninhydrin test (Kaiser test) can be performed on a small sample of the resin beads. A negative result (beads remain colorless or yellow) indicates a complete reaction.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.

-

The resin is now ready for the deprotection of the newly added Fmoc group and the coupling of the next amino acid in the sequence.

Application in PROTAC Synthesis

This compound also serves as a valuable building block in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG linker in this compound provides the necessary spacing and solubility for the resulting PROTAC molecule. The synthesis of a PROTAC is a multi-step process where the this compound is typically deprotected and then coupled to ligands for the target protein and the E3 ligase.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the incorporation of this compound into a peptide chain during solid-phase peptide synthesis.

References

Unveiling the Solubility Profile of Fmoc-NH-PEG4-alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of Fmoc-NH-PEG4-alcohol, a heterobifunctional PEG linker crucial in bioconjugation, drug delivery, and the synthesis of PROTACs (Proteolysis Targeting Chimeras). Understanding the solubility of this reagent in various solvents is paramount for its effective handling, purification, and application in complex synthetic workflows. This document provides a consolidated overview of its qualitative solubility, outlines a detailed experimental protocol for quantitative solubility determination, and presents a logical workflow for assessing its solubility profile.

Core Concepts: Structure and Polarity

This compound, with a molecular weight of approximately 415.5 g/mol , possesses a distinct amphiphilic character. The molecule integrates a bulky, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) protecting group and a flexible, hydrophilic tetraethylene glycol (PEG4) spacer, terminating in a hydroxyl group. This unique combination of a nonpolar aromatic moiety and a polar polyether chain dictates its solubility behavior, allowing it to interact favorably with a range of solvents with varying polarities.

Qualitative Solubility Characteristics

Based on available data, this compound exhibits good solubility in several common organic solvents. The hydrophilic nature of the PEG chain also suggests at least partial solubility in aqueous solutions, a critical feature for applications in biological systems.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent | Solubility |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble[1][2] |

| Dimethylformamide (DMF) | Soluble[1][2] | |

| Chlorinated | Dichloromethane (DCM) | Soluble[1] |

| Alcohols | Methanol, Ethanol | Likely Soluble |

| Ethers | Tetrahydrofuran (THF) | Likely Soluble |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Likely Partially Soluble |

| Nonpolar | Hexanes, Toluene | Likely Insoluble |

Note: "Likely Soluble" and "Likely Partially Soluble" are inferred from the general properties of PEGylated molecules. Experimental verification is recommended.

Quantitative Solubility Determination: Experimental Protocol

To obtain precise, quantitative solubility data (e.g., in mg/mL or molarity), a standardized experimental protocol is necessary. The "shake-flask" method is a widely accepted approach for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in a selection of solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, PBS pH 7.4, Ethanol, Methanol, Dichloromethane, Acetonitrile, Dimethyl Sulfoxide)

-

Scintillation vials or other suitable glass containers with screw caps

-

Analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that saturation is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration may need to be optimized.

-

-

Separation of Undissolved Solid:

-

After equilibration, remove the vials and allow them to stand undisturbed for a short period to let the excess solid settle.

-

To remove any remaining suspended solid, centrifuge the samples at a high speed.

-

Carefully withdraw a known volume of the supernatant using a pipette and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to ensure that only the dissolved compound is analyzed.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas.

-

Inject a known volume of the filtered supernatant from the saturated solutions into the HPLC system.

-

Determine the concentration of this compound in the saturated solution by comparing its peak area to the calibration curve.

-

-

Data Analysis and Reporting:

-

Calculate the solubility in mg/mL or molarity.

-

The experiment should be performed in triplicate for each solvent to ensure reproducibility, and the results should be reported as the mean ± standard deviation.

-

Experimental Workflow for Solubility Assessment

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

The Lynchpin of Bioconjugation: A Technical Guide to the Fmoc Protecting Group in PEG Linkers

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the mechanism and application of the fluorenylmethyloxycarbonyl (Fmoc) protecting group in polyethylene glycol (PEG) linkers. This document delves into the core principles of Fmoc deprotection, providing quantitative data, detailed experimental protocols, and visual representations of the chemical processes and workflows involved.

Introduction: The Role of Fmoc in PEG Linker Chemistry

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern bioconjugation and peptide synthesis, prized for its unique lability under basic conditions while maintaining stability in acidic environments.[1] This orthogonality is particularly crucial when working with polyethylene glycol (PEG) linkers, which are widely employed to enhance the solubility, bioavailability, and in vivo circulation half-life of therapeutic molecules.[2] The Fmoc group provides a temporary shield for primary and secondary amines, preventing unwanted side reactions during the synthesis and modification of PEGylated compounds. Its clean and efficient removal is a critical step in the successful construction of these complex biomolecules.

The Core Mechanism: Base-Induced β-Elimination

The deprotection of an Fmoc-protected amine proceeds via a base-catalyzed β-elimination reaction, specifically an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[3] This two-step process is initiated by the abstraction of an acidic proton from the C9 position of the fluorene ring by a base.

Step 1: Proton Abstraction. The electron-withdrawing nature of the fluorene system renders the proton at the 9-position acidic. A base, typically a secondary amine like piperidine, removes this proton to form a resonance-stabilized carbanion (the conjugate base).

Step 2: β-Elimination. The unstable carbanion rapidly undergoes elimination, breaking the C9-O bond and releasing carbon dioxide and the free amine. This step also generates a highly reactive byproduct, dibenzofulvene (DBF).

Step 3: Dibenzofulvene Scavenging. The liberated dibenzofulvene is a reactive electrophile that can undergo Michael-type addition with the newly deprotected amine or other nucleophiles present in the reaction mixture. To prevent this undesirable side reaction, the deprotection is carried out in the presence of a large excess of a secondary amine, such as piperidine, which acts as a scavenger by trapping the DBF to form a stable adduct.

Quantitative Analysis of Deprotection Reagents

The choice of base and solvent system significantly impacts the kinetics and efficiency of Fmoc deprotection. While 20% piperidine in N,N-dimethylformamide (DMF) is the most common reagent, other bases and combinations have been investigated to optimize deprotection for specific applications, particularly for "difficult" sequences prone to aggregation.

| Deprotection Reagent | Substrate | Solvent | Half-life (t₁₂) | Reference |

| 5% Piperidine | Fmoc-Ala-OH | DMF | 8.6 min | [4] |

| 20% Piperidine | Fmoc-Val | DMF | < 6 sec | [5] |

| 5% Piperazine | Fmoc-Ala-OH | DMF | 50 sec | |

| 2% Piperazine | Fmoc-Ala-OH | DMF | 139 sec | |

| 5% Piperazine + 2% DBU | Fmoc-Ala-OH | DMF | < 1 min | |

| 10% Morpholine | Fmoc-Gly-PS | DMF | 240 min (75% deprotection) | |

| 50% Morpholine | Fmoc-Val | DMF | 1 min (50% deprotection) |

Note: The kinetics of Fmoc deprotection can be influenced by the length and nature of the PEG linker due to steric hindrance and solvation effects. Generally, for soluble PEG-conjugates, the deprotection is efficient, but reaction times may need to be optimized depending on the specific substrate.

Experimental Protocols

Materials

-

Fmoc-NH-PEG-Linker conjugate (e.g., Fmoc-NH-PEG-COOH)

-

Deprotection Solution: 20% (v/v) piperidine in anhydrous DMF

-

Wash Solvent: Anhydrous DMF

-

Precipitation Solvent: Cold diethyl ether

-

Dissolution Solvent: Dichloromethane (DCM) or other suitable organic solvent

-

Nitrogen or Argon gas supply

-

Round-bottom flask or other suitable reaction vessel

-

Magnetic stirrer and stir bar

-

Separatory funnel (for liquid-liquid extraction if necessary)

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Mass Spectrometer (e.g., ESI-MS)

Protocol for Fmoc Deprotection of a Soluble PEG-Conjugate

This protocol outlines a general procedure for the deprotection of an Fmoc group from a soluble PEG-linker conjugate.

-

Preparation: Dissolve the Fmoc-NH-PEG-conjugate in a minimal amount of anhydrous DMF in a round-bottom flask under an inert atmosphere (nitrogen or argon).

-

Deprotection Reaction: Add the deprotection solution (20% piperidine in DMF) to the reaction mixture. A typical ratio is 1:4 (v/v) of the initial DMF volume.

-

Reaction Monitoring: Stir the reaction at room temperature. The progress of the deprotection can be monitored by HPLC. Take small aliquots from the reaction mixture at regular intervals (e.g., 5, 15, 30, and 60 minutes), quench with a dilute acid (e.g., 1% TFA in acetonitrile), and analyze by HPLC. The disappearance of the starting material peak and the appearance of the deprotected product peak indicate the reaction is proceeding. Complete deprotection is typically achieved within 1-2 hours.

-

Workup - Precipitation: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the DMF and piperidine. Add cold diethyl ether to the concentrated residue to precipitate the PEGylated product.

-

Isolation: Collect the precipitate by centrifugation or filtration. Wash the precipitate several times with cold diethyl ether to remove the dibenzofulvene-piperidine adduct and any remaining reagents.

-

Drying: Dry the deprotected PEG-conjugate under vacuum.

-

Characterization: Confirm the identity and purity of the final product by HPLC and mass spectrometry.

Conclusion

The Fmoc protecting group is an indispensable tool in the synthesis of PEGylated biomolecules. Its reliable and clean deprotection under mild basic conditions allows for the precise and efficient construction of complex drug delivery systems and bioconjugates. A thorough understanding of the underlying E1cB mechanism, the factors influencing reaction kinetics, and the appropriate experimental procedures are paramount for researchers and scientists in the field of drug development. This guide provides a foundational understanding of these principles, enabling the successful application of Fmoc chemistry in the context of PEG linkers.

References

- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. purepeg.com [purepeg.com]

- 3. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Strategic Application of Fmoc-Protected PEG Linkers in Modern Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced therapeutics and diagnostics, the precise and stable linkage of biomolecules to payloads, surfaces, or other molecules is paramount. Polyethylene glycol (PEG) linkers have emerged as a cornerstone technology in bioconjugation, renowned for their ability to enhance the solubility, stability, and pharmacokinetic profiles of conjugated entities. The incorporation of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on these PEG linkers offers a sophisticated level of control, particularly in the realm of solid-phase peptide synthesis (SPPS) and the site-specific modification of complex biologics. This technical guide provides a comprehensive review of Fmoc-protected PEG linkers in bioconjugation, detailing their synthesis, applications, and the critical experimental protocols for their successful implementation.

Core Concepts: The Synergy of Fmoc and PEG

Fmoc-protected PEG linkers are heterobifunctional molecules that combine the advantages of a PEG spacer with a temporarily masked reactive group. The PEG component, a hydrophilic and biocompatible polymer, sterically hinders enzymatic degradation and reduces immunogenicity, thereby prolonging the circulation half-life of the bioconjugate.[1] The Fmoc group, on the other hand, is a base-labile protecting group that masks a primary amine. This protection is stable under the acidic conditions often used for the cleavage of side-chain protecting groups in peptides, yet it can be selectively and efficiently removed with a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[2] This orthogonality is the key to their utility in multi-step synthetic strategies.

The general structure of an Fmoc-protected PEG linker allows for the attachment of a biomolecule at one terminus and, after deprotection, the conjugation of a payload or another molecule at the newly exposed amine.

Caption: General structure of an Fmoc-protected PEG linker.

Quantitative Data on Fmoc-Protected PEG Linkers

The selection of an appropriate Fmoc-PEG linker is dictated by the specific application, including the desired length, molecular weight, and the nature of the biomolecule and payload. The following tables summarize key quantitative data for commonly used Fmoc-protected PEG linkers.

Table 1: Physicochemical Properties of Common Fmoc-NH-(PEG)n-COOH Linkers

| Linker | Number of PEG Units (n) | Molecular Weight ( g/mol ) | Purity (%) |

| Fmoc-NH-(PEG)2-COOH | 2 | 385.41 | ≥99.0 (HPLC)[3] |

| Fmoc-NH-(PEG)4-COOH | 4 | 473.52 | ≥95.0 |

| Fmoc-NH-(PEG)8-COOH | 8 | 649.73 | ≥95.0 |

| Fmoc-NH-(PEG)12-COOH | 12 | 825.94 | ≥95.0 |

| Fmoc-NH-(PEG)24-COOH | 24 | 1322.5 | ≥95.0 |

Table 2: Representative Reaction Efficiencies in Bioconjugation

| Linker Type | Biomolecule | Payload/Label | Conjugation Efficiency/Yield | Reference |

| Fmoc-PEG-NHS | Antibody | Small Molecule Drug | Drug-to-Antibody Ratio (DAR) of 2-4 | [4] |

| Fmoc-PEG-Maleimide | Cysteine-containing Peptide | Fluorophore | >90% | |

| Fmoc-NH-(PEG)n-COOH | Resin for SPPS | Peptide Chain | Loading capacity: 0.3-0.8 mmol/g |

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using an Fmoc-PEG Linker

This protocol outlines the manual synthesis of a peptide on a resin pre-loaded with an Fmoc-protected PEG linker.

Materials:

-

Fmoc-PEG-functionalized resin (e.g., Rink Amide resin)

-

Fmoc-protected amino acids

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% (v/v) piperidine in DMF

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Methanol

-

Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-PEG-resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5 minutes, drain, and repeat with fresh deprotection solution for 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin test. If the test is positive (blue beads), repeat the coupling step.

-

-

Washing: After complete coupling (negative ninhydrin test), wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling, perform a final deprotection (step 2) to expose the N-terminal amine.

-

Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail and incubate for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase HPLC.

Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol for Conjugating an Fmoc-PEG-NHS Ester to a Protein

This protocol describes the conjugation of an amine-reactive PEG linker to a protein.

Materials:

-

Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Fmoc-PEG-NHS ester

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., dialysis or size-exclusion chromatography)

Procedure:

-

Protein Preparation: Ensure the protein is in an appropriate amine-free buffer at the desired concentration.

-

Linker Preparation: Immediately before use, dissolve the Fmoc-PEG-NHS ester in DMSO or DMF to a stock concentration of 10-20 mM.

-

Conjugation Reaction:

-

Add a 10-50 fold molar excess of the dissolved Fmoc-PEG-NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching: Add the quenching buffer to a final concentration of 50-100 mM to react with any excess NHS ester. Incubate for 30 minutes at room temperature.

-

Purification: Remove the unreacted PEG linker and byproducts by dialysis against a suitable buffer or by size-exclusion chromatography.

-

Characterization: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by HPLC to determine the drug-to-antibody ratio (DAR) if applicable.[5]

Protocol for Fmoc Deprotection and Subsequent Conjugation

This protocol details the removal of the Fmoc group from a PEGylated biomolecule, followed by conjugation to a second molecule.

Materials:

-

Fmoc-PEG-biomolecule conjugate

-

Fmoc deprotection solution: 20% (v/v) piperidine in DMF

-

Payload with a compatible reactive group (e.g., NHS ester for the newly exposed amine)

-

Reaction buffer (amine-free, e.g., PBS, pH 7.2-8.0)

-

Purification system

Procedure:

-

Fmoc Deprotection:

-

Dissolve the Fmoc-PEG-biomolecule in DMF.

-

Add the 20% piperidine/DMF solution and incubate for 30 minutes at room temperature.

-

-

Purification: Remove the piperidine and the dibenzofulvene-piperidine adduct by precipitation with cold diethyl ether or by size-exclusion chromatography, exchanging into the desired reaction buffer.

-

Second Conjugation:

-

To the deprotected PEG-biomolecule, add the payload with a compatible reactive group (e.g., an NHS ester to react with the free amine).

-

Follow the appropriate conjugation protocol (similar to Protocol 2).

-

-

Final Purification and Characterization: Purify the final bioconjugate to remove excess payload and byproducts. Characterize the final product to confirm successful conjugation.

Application in Targeted Drug Delivery: Antibody-Drug Conjugates (ADCs)

A prominent application of Fmoc-protected PEG linkers is in the construction of Antibody-Drug Conjugates (ADCs). In this context, the PEG linker enhances the solubility and stability of the ADC, and its length can be optimized to ensure efficient payload release at the target site.

The intracellular trafficking of a PEGylated ADC follows a series of steps:

-

Binding: The ADC binds to a specific antigen on the surface of a cancer cell.

-

Internalization: The ADC-antigen complex is internalized, typically via endocytosis.

-

Trafficking: The endosome containing the ADC traffics through the cell and may fuse with a lysosome.

-

Payload Release: The acidic and enzymatic environment of the lysosome cleaves the linker (if it is a cleavable linker) or degrades the antibody, releasing the cytotoxic payload.

-

Apoptosis: The released payload exerts its cytotoxic effect, leading to the death of the cancer cell.

Caption: Signaling pathway of a PEGylated Antibody-Drug Conjugate (ADC).

Conclusion

Fmoc-protected PEG linkers represent a powerful and versatile tool in the field of bioconjugation. Their unique combination of a biocompatible PEG spacer and a selectively removable Fmoc protecting group enables the precise and controlled synthesis of complex bioconjugates. From enhancing the therapeutic properties of peptides and proteins to enabling the construction of sophisticated drug delivery systems like ADCs, these linkers are indispensable for researchers and drug development professionals. The detailed protocols and conceptual frameworks provided in this guide serve as a practical resource for the successful implementation of Fmoc-PEG linker chemistry in a variety of research and development settings. As the demand for more targeted and effective therapeutics continues to grow, the strategic application of these linkers will undoubtedly play a crucial role in shaping the future of medicine.

References

- 1. creativepegworks.com [creativepegworks.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]

- 4. agilent.com [agilent.com]

- 5. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]

The Role of the PEG4 Spacer in Fmoc Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern bioconjugation and drug development, the strategic use of linkers is paramount to the efficacy and success of complex biomolecules. Among these, linkers incorporating polyethylene glycol (PEG) spacers have become indispensable tools. This technical guide focuses on the specific role and applications of the tetra-ethylene glycol (PEG4) spacer within the framework of Fluorenylmethyloxycarbonyl (Fmoc) chemistry. Fmoc-protected PEG4 linkers offer a unique combination of properties that enhance solubility, provide optimal spatial separation, and improve the pharmacokinetic profiles of peptides, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs). This document will delve into the quantitative impact of the PEG4 spacer, provide detailed experimental protocols for its use, and visualize key biological and experimental workflows.

Core Functions of the PEG4 Spacer in Fmoc Linkers

The integration of a PEG4 spacer into Fmoc-protected linkers imparts several advantageous characteristics that are critical in the design and function of sophisticated bioconjugates.

Enhanced Hydrophilicity and Solubility: One of the primary functions of the PEG4 spacer is to increase the aqueous solubility of the molecule to which it is attached.[1][2] The repeating ethylene glycol units are inherently hydrophilic, which helps to counteract the hydrophobicity of many small molecule drugs or large biomolecules, thereby preventing aggregation and improving their handling and formulation.[3] This property is particularly crucial for antibody-drug conjugates (ADCs), where hydrophobic payloads can otherwise lead to aggregation and rapid clearance from circulation.[4][5]

Reduced Steric Hindrance: The defined length of the PEG4 spacer provides critical spatial separation between the conjugated molecules. This separation is vital for maintaining the biological activity of proteins or antibodies by preventing the payload from interfering with their binding sites. This spacing also ensures that the payload is accessible to its target once the bioconjugate reaches its destination.

Improved Pharmacokinetics: By increasing hydrophilicity and stability, the PEG4 spacer contributes to a longer circulation half-life and altered biodistribution of the bioconjugate. This can lead to improved drug exposure at the target site and a better overall therapeutic index. The PEG chain can create a protective hydration layer around the bioconjugate, which can shield it from enzymatic degradation and reduce immunogenicity.

Biocompatibility: PEG is well-established as a biocompatible and non-immunogenic polymer, making it an ideal component for in vivo applications.

Data Presentation: Quantitative Impact of PEG Spacer Length

The length of the PEG spacer can significantly influence the biological and pharmacological properties of a bioconjugate. The following tables summarize quantitative data from various studies, providing a comparative analysis of the effects of different PEG spacer lengths.

| Conjugate | PEG Spacer Length | IC50 (nM) |

| natGa-NOTA-PEGn-RM26 | PEG2 | 3.1 ± 0.2 |

| natGa-NOTA-PEGn-RM26 | PEG3 | 3.9 ± 0.3 |

| natGa-NOTA-PEGn-RM26 | PEG4 | 5.4 ± 0.4 |

| natGa-NOTA-PEGn-RM26 | PEG6 | 5.8 ± 0.3 |

| Table 1: Effect of PEG Spacer Length on Receptor Binding Affinity. The data shows the impact of varying PEG spacer lengths on the binding affinity (IC50) of a 68Ga-labeled bombesin antagonist analog. |

| Parameter | PEG2 Analog | PEG12 Analog |

| Lipophilicity (LogD) | -1.95 | -2.22 |

| Serum Stability (T1/2 in hours) | 246 ± 4 | 584 ± 20 (PEG6) |

| Table 2: Physicochemical and Stability Properties of Bombesin Antagonists with Different PEG Spacers. This table highlights how increasing the PEG spacer length affects the hydrophilicity and serum stability of bombesin-based radiolabeled antagonists. |

| ADC Configuration | PEG Spacer Length | Average DAR |

| Trastuzumab-maleimide-MMAD | PEG4 | 2.5 |

| Trastuzumab-maleimide-MMAD | PEG6 | 5.0 |

| Trastuzumab-maleimide-MMAD | PEG8 | 4.8 |

| Trastuzumab-maleimide-MMAD | PEG12 | 3.7 |

| Trastuzumab-maleimide-MMAD | PEG24 | 3.0 |

| Table 3: Influence of PEG Spacer Length on Drug-to-Antibody Ratio (DAR) in ADCs. This table illustrates that an optimal PEG spacer length can maximize the number of drug molecules conjugated to an antibody. |

| ADC Linker | Clearance (mL/day/kg) | Exposure (AUC) |

| No PEG Spacer | 330 | 12,000 |

| PEG2 Linker | 100 | 3,500 |

| PEG4 Linker | 160 | 5,600 |

| PEG8 Linker | 280 | 9,800 |

| PEG12 Linker | 280 | 10,000 |

| PEG24 Linker | 290 | 10,000 |

| Table 4: Impact of PEG Spacer Length on ADC Pharmacokinetics. This data demonstrates a direct relationship between PEG spacer length and the pharmacokinetic profile of a glucuronide-MMAE ADC, with longer spacers leading to slower clearance and increased exposure. |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a peptide incorporating an Fmoc-PEG4-linker via solid-phase peptide synthesis (SPPS) and the subsequent cleavage of the peptide from the resin. It also includes a general protocol for a PROTAC-mediated protein degradation assay.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-NH-PEG4-COOH

This protocol outlines the manual synthesis of a model peptide on a Rink Amide resin, incorporating an Fmoc-NH-PEG4-COOH linker.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

Fmoc-NH-PEG4-COOH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Acetic anhydride

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (ddH₂O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

First Amino Acid Coupling:

-

Dissolve the first Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. Wash the resin with DMF and DCM.

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Fmoc-PEG4-Linker Coupling:

-

After the final amino acid coupling and Fmoc deprotection, dissolve Fmoc-NH-PEG4-COOH (2 equivalents), DIC (2 equivalents), and OxymaPure (2 equivalents) in DMF.

-

Add the activated linker solution to the resin and agitate for 4-6 hours.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Final Fmoc Deprotection: Remove the Fmoc group from the PEG4 linker by repeating step 2.

Protocol 2: Cleavage of Peptide from Resin

This protocol describes the cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups.

Procedure:

-

Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive and should be handled in a fume hood.

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate.

-

Add the filtrate dropwise into a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

-

-

Peptide Isolation:

-

Centrifuge the ether suspension to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether twice to remove scavengers.

-

Dry the peptide pellet under vacuum.

-

-

Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry.

Protocol 3: PROTAC-Mediated Protein Degradation Assay (Western Blot)

This protocol provides a general workflow for assessing the efficacy of a PROTAC in degrading a target protein.

Materials:

-

Cell line expressing the target protein

-

PROTAC compound

-

Vehicle control (e.g., DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC compound or vehicle control for a specified time (e.g., 4-24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add lysis buffer to each well and incubate on ice to lyse the cells.

-

Collect the cell lysates and clarify by centrifugation.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize the protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe for the loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

-

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key processes related to the application of PEG4 spacers in Fmoc linkers.

Caption: PROTAC-mediated protein degradation pathway.

Caption: Experimental workflow for SPPS with a PEG4 linker.

Caption: Workflow for a PROTAC protein degradation assay.

Conclusion

The PEG4 spacer plays a multifaceted and critical role in the design and function of Fmoc-protected linkers for advanced applications in research and drug development. Its ability to enhance solubility, minimize steric hindrance, and improve pharmacokinetic properties makes it an invaluable tool for the synthesis of peptides, ADCs, and PROTACs. The quantitative data presented underscores the importance of optimizing PEG spacer length to achieve the desired biological activity and therapeutic efficacy. The detailed experimental protocols and workflows provided in this guide offer a practical framework for the application of Fmoc-PEG4 linkers in the laboratory. As the demand for more sophisticated and targeted therapeutics continues to grow, the strategic use of well-defined linkers, such as those incorporating the PEG4 spacer, will undoubtedly remain a cornerstone of innovation in the field.

References

- 1. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fmoc-N-amido-PEG4-acid, 557756-85-1 | BroadPharm [broadpharm.com]

- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Navigating the Safe Handling of Fmoc-NH-PEG4-alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fmoc-NH-PEG4-alcohol is a valuable tool in the fields of medical research, drug release, and nanotechnology. As a PEG-based PROTAC linker, it plays a crucial role in the synthesis of proteolysis-targeting chimeras. This guide provides a comprehensive overview of the safety and handling guidelines for this compound to ensure its proper use in a laboratory setting.

Compound Identification and Properties

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | Fmoc-PEG4-alcohol | [1] |

| CAS Number | 868594-41-6 | [1] |

| Molecular Formula | C23H29NO6 | [1] |

| Molecular Weight | 415.48 g/mol | [1] |

Hazard Identification and Safety Precautions

Due to the lack of specific data, it is prudent to consider the safety information for a structurally related compound, S-acetyl-PEG4-alcohol. The SDS for this compound indicates the following potential hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Based on this, the following precautionary measures are recommended when handling this compound:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE) Workflow

The following diagram outlines the recommended workflow for donning and doffing Personal Protective Equipment (PPE) when handling this compound.

Storage and Handling

Proper storage and handling are critical to maintain the integrity of this compound and ensure laboratory safety.

| Condition | Recommendation | Reference |

| Storage Temperature | Store at -5°C. | |

| Storage Conditions | Keep in a dry and dark place. | |

| Handling | Use in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. |

Emergency Procedures

The following diagram illustrates the appropriate response to accidental exposure or spillage.

Experimental Protocol: General Handling Procedure

This protocol outlines the general steps for safely handling this compound in a laboratory setting.

Materials:

-

This compound

-

Appropriate solvent (e.g., DMSO, DMF)

-

Personal Protective Equipment (PPE): lab coat, safety goggles, nitrile gloves

-

Chemical fume hood

-

Analytical balance

-

Vials and appropriate closures

-

Pipettes and tips

Procedure:

-

Preparation:

-

Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

-

Don the appropriate PPE as described in the PPE Workflow diagram.

-

-

Weighing:

-

Tare the analytical balance with a clean, empty vial.

-

Carefully transfer the desired amount of this compound to the vial inside the fume hood.

-

Avoid creating dust. If the compound is a solid, handle it gently.

-

Record the exact weight.

-

-

Solubilization:

-

Add the appropriate solvent to the vial containing the this compound.

-

Cap the vial securely and vortex or sonicate until the compound is fully dissolved.

-

-

Use in Reaction:

-

Carefully transfer the solution using a pipette to the reaction vessel.

-

Perform all subsequent steps within the chemical fume hood.

-

-

Waste Disposal:

-

Dispose of all contaminated materials (e.g., pipette tips, vials, gloves) in a designated hazardous waste container.

-

-

Post-Handling:

-

Clean the work area thoroughly.

-

Doff PPE as per the recommended procedure.

-

Wash hands thoroughly with soap and water.

-

Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is not a substitute for a formal safety review and risk assessment by qualified professionals. Always consult the most up-to-date Safety Data Sheet for any chemical before use and adhere to all institutional and regulatory safety guidelines.

References

Methodological & Application

Application Notes and Protocols: On-Resin Conjugation of Fmoc-NH-PEG4-alcohol to a Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins. This process can enhance solubility, increase serum half-life, and reduce immunogenicity. This application note provides a detailed protocol for the conjugation of Fmoc-NH-PEG4-alcohol to a peptide on a solid support, a common method for N-terminal PEGylation during solid-phase peptide synthesis (SPPS).

Experimental Workflow

The overall workflow for the synthesis and PEGylation of a peptide on a solid support is depicted in the following diagram.

Application Notes and Protocols for Fmoc-NH-PEG4-alcohol in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of polyethylene glycol (PEG) linkers into peptides, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of peptide-based drugs. Short PEG chains, such as the PEG4 moiety, can significantly improve a peptide's solubility, reduce aggregation, and enhance its pharmacokinetic profile by increasing its hydrodynamic volume.[1][2] Fmoc-NH-PEG4-alcohol is a valuable building block in solid-phase peptide synthesis (SPPS) for introducing a hydrophilic PEG spacer. This document provides a detailed guide for the effective use of this compound in SPPS, covering resin loading, peptide elongation, cleavage, and purification.

The this compound linker contains a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal hydroxyl group. The Fmoc group is labile to basic conditions, allowing for its removal and subsequent peptide chain elongation, while the hydroxyl group can be activated for coupling to a solid support.[3] This bifunctional nature makes it a versatile tool for modifying the C-terminus of a synthetic peptide.

Key Advantages of Incorporating a PEG4 Linker

The introduction of a PEG4 linker via this compound can confer several beneficial properties to a synthetic peptide:

-

Improved Solubility: The hydrophilic nature of the PEG chain enhances the solubility of hydrophobic peptides in aqueous solutions.[1][4]

-

Reduced Aggregation: The flexible PEG spacer can disrupt intermolecular hydrogen bonding between peptide chains, thereby reducing aggregation.

-

Increased Stability: PEGylation can protect peptides from proteolytic degradation, leading to a longer in-vivo half-life.

-

Enhanced Pharmacokinetics: The increased hydrodynamic radius of PEGylated peptides can reduce renal clearance, prolonging circulation time.

Quantitative Data Summary

The following table summarizes the expected impact of incorporating a PEG4 linker on key peptide properties. The data is representative and compiled from various studies on short PEGylated peptides.

| Property | Unmodified Peptide (Example) | PEG4-Modified Peptide (Expected Outcome) | Reference |

| Aqueous Solubility | Low (e.g., <0.1 mg/mL) | Significantly Increased (e.g., >1 mg/mL) | |

| Aggregation Propensity | High | Reduced | |

| In-vitro Half-life | Short | Increased | |

| Renal Clearance | Rapid | Decreased |

Experimental Protocols

This section provides detailed step-by-step protocols for the incorporation of this compound onto a solid support and subsequent peptide synthesis.

Coupling of this compound to 2-Chlorotrityl Chloride (2-CTC) Resin

2-Chlorotrityl chloride resin is highly recommended for this procedure as it allows for the attachment of the alcohol group under mild conditions, minimizing side reactions.

Materials:

-

2-Chlorotrityl chloride resin (100-200 mesh)

-

This compound

-

Dichloromethane (DCM), anhydrous

-

N,N-Diisopropylethylamine (DIPEA)

-

Methanol (MeOH)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the 2-chlorotrityl chloride resin (1 g, appropriate substitution) in anhydrous DCM (10 mL) for 30 minutes in a reaction vessel.

-

Reagent Preparation: In a separate flask, dissolve this compound (2 equivalents relative to resin loading) in anhydrous DCM (5 mL).

-

Coupling Reaction: Drain the DCM from the swollen resin. Add the solution of this compound to the resin, followed by the addition of DIPEA (4 equivalents relative to resin loading).

-

Agitation: Agitate the mixture at room temperature for 2 hours.

-

Capping: To cap any unreacted chlorotrityl groups, add methanol (1 mL) to the reaction vessel and agitate for an additional 30 minutes.

-

Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

-

Drying: Dry the resin under vacuum to a constant weight.

Diagram of Experimental Workflow:

Caption: Workflow for coupling this compound to 2-CTC resin.

Standard Fmoc Solid-Phase Peptide Synthesis Cycle

Once the this compound is loaded onto the resin, standard Fmoc-SPPS protocols can be followed for peptide chain elongation.

Materials:

-

Fmoc-NH-PEG4-Resin

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

20% Piperidine in DMF

-

DMF

-

DCM

Procedure (for each coupling cycle):

-

Fmoc Deprotection:

-

Swell the resin in DMF for 30 minutes.

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5 x 10 mL).

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents) with a coupling reagent (e.g., HBTU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence.

Diagram of SPPS Cycle:

Caption: Standard Fmoc solid-phase peptide synthesis cycle.

Cleavage and Deprotection

The final step is to cleave the synthesized peptide from the resin and remove the side-chain protecting groups.

Materials:

-

Peptide-resin

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly.

-

Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Pelleting: Centrifuge the mixture to pellet the crude peptide.

-

Washing: Wash the peptide pellet with cold diethyl ether multiple times.

-

Drying: Dry the crude peptide under vacuum.

Purification

The crude peptide should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical Relationship Diagram

The following diagram illustrates the logical flow of incorporating the this compound linker into a peptide synthesis workflow.

Caption: Logical flow for synthesizing a PEGylated peptide.

Conclusion

This compound is a highly effective reagent for introducing a short, hydrophilic PEG linker into synthetic peptides via solid-phase peptide synthesis. The protocols outlined in this document provide a comprehensive guide for researchers to successfully incorporate this linker, leading to peptides with improved physicochemical and pharmacokinetic properties. Careful execution of these steps, coupled with appropriate analytical characterization, will enable the development of novel and more effective peptide-based therapeutics.

References

- 1. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]

- 2. labinsights.nl [labinsights.nl]

- 3. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]

Application Notes and Protocols for Fmoc-NH-PEG4-alcohol as a Linker in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker molecule, which connects the antibody to the drug, is a critical component that influences the stability, pharmacokinetics, and efficacy of the ADC. Fmoc-NH-PEG4-alcohol is a heterobifunctional linker that offers several advantages in ADC development. The polyethylene glycol (PEG) spacer enhances hydrophilicity, which can improve the solubility and stability of the ADC, reduce aggregation, and prolong its circulation half-life.[1][2][3][4][5] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine allows for orthogonal synthesis strategies, while the terminal alcohol provides a versatile handle for drug attachment.

These application notes provide detailed protocols for the use of this compound as a linker in the synthesis of ADCs. The workflow involves a multi-step process: activation of the alcohol, conjugation to the cytotoxic payload, deprotection of the Fmoc group, and finally, conjugation of the linker-payload moiety to the antibody.

Experimental Workflow Overview

The overall experimental workflow for synthesizing an ADC using the this compound linker is a sequential process. It begins with the activation of the linker's alcohol group, followed by its reaction with the cytotoxic payload. The Fmoc protecting group is then removed to expose the amine, which is subsequently conjugated to the antibody.

Quantitative Data Summary

The incorporation of PEG linkers in ADCs generally leads to improved physicochemical and pharmacokinetic properties. The following tables summarize the expected impact of using a PEG4 linker based on available data for PEGylated ADCs.

Table 1: Impact of PEGylation on ADC Properties

| Property | Expected Effect of PEG4 Linker | Rationale |

| Hydrophilicity | Increased | The ethylene oxide units of the PEG chain are highly solvated, creating a hydration shell that increases water solubility. |

| Aggregation | Reduced | Increased hydrophilicity prevents hydrophobic interactions between ADC molecules that lead to aggregation. |

| Drug-to-Antibody Ratio (DAR) | Potentially Higher | PEG linkers can help solubilize hydrophobic payloads, allowing for higher drug loading without causing aggregation. |

| In Vivo Half-Life | Moderately Increased | The PEG chain can provide a "stealth" effect, reducing clearance and prolonging circulation time. |

| Immunogenicity | Reduced | PEGylation can shield the payload and linker from the immune system, reducing the potential for an immune response. |

Table 2: Representative Analytical Data for PEGylated ADCs

| Analytical Method | Parameter | Typical Observation with PEG Linker | Reference |

| Hydrophobic Interaction Chromatography (HIC) | Retention Time | Decreased retention time with increasing PEG length, indicating higher hydrophilicity. | |

| Size Exclusion Chromatography (SEC) | Aggregation | Reduced percentage of high molecular weight species (aggregates). | |

| In Vivo Pharmacokinetics | Plasma Clearance | Slower clearance rates for ADCs with PEG linkers. | |

| In Vitro Cytotoxicity (IC50) | Potency | Can be payload and target dependent; may slightly decrease in some cases due to steric hindrance. |

Experimental Protocols

Protocol 1: Activation of this compound with p-Nitrophenyl Chloroformate

This protocol describes the activation of the terminal hydroxyl group of this compound to form a reactive p-nitrophenyl (PNP) carbonate, which can then react with amine- or hydroxyl-containing payloads.

Materials:

-

This compound

-

p-Nitrophenyl chloroformate (PNP-Cl)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM in a dried flask under a nitrogen atmosphere.

-

Add dry pyridine (1.5 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of p-nitrophenyl chloroformate (1.1 equivalents) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain Fmoc-NH-PEG4-O-PNP.

Protocol 2: Conjugation of Activated Linker to a Cytotoxic Payload

This protocol outlines the conjugation of the activated linker (Fmoc-NH-PEG4-O-PNP) to a payload containing a primary or secondary amine.

Materials:

-

Fmoc-NH-PEG4-O-PNP

-

Amine-containing cytotoxic payload

-

Anhydrous Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

Procedure:

-

Dissolve the amine-containing payload (1 equivalent) in anhydrous DMF.

-

Add Fmoc-NH-PEG4-O-PNP (1.2 equivalents) to the solution.

-

Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

-

Upon completion, purify the Fmoc-NH-PEG4-Payload conjugate by RP-HPLC.

-

Lyophilize the pure fractions to obtain the desired product.

Protocol 3: Fmoc Deprotection of the Linker-Payload Conjugate

This protocol describes the removal of the Fmoc protecting group to expose the primary amine for antibody conjugation.

Materials:

-

Fmoc-NH-PEG4-Payload conjugate

-

Anhydrous Dimethylformamide (DMF)

-

Piperidine

-

Cold diethyl ether

Procedure:

-

Dissolve the Fmoc-NH-PEG4-Payload conjugate in anhydrous DMF.

-

Add piperidine to a final concentration of 20% (v/v).

-

Stir the reaction mixture at room temperature for 30 minutes. The deprotection can be monitored by the disappearance of the Fmoc-protected starting material on RP-HPLC.

-

Concentrate the reaction mixture under reduced pressure to remove the majority of DMF and piperidine.

-

Precipitate the deprotected H₂N-PEG4-Payload by adding cold diethyl ether.

-

Centrifuge the mixture and decant the ether.

-

Wash the precipitate with cold diethyl ether and dry under vacuum. The product can be used directly in the next step or purified further if necessary.

Protocol 4: Conjugation of Linker-Payload to Antibody via NHS-Ester Chemistry

This protocol describes the conjugation of the deprotected linker-payload to the lysine residues of an antibody after converting the payload's amine to a more reactive species, or by activating the antibody. A more direct approach involves activating the linker-payload's newly exposed amine for reaction with the antibody's carboxyl groups, or more commonly, activating the antibody's carboxyl groups to react with the linker-payload's amine. Here, we describe the latter.

Materials:

-

H₂N-PEG4-Payload

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer (e.g., 0.1 M MES, pH 6.0)

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns or Size Exclusion Chromatography (SEC) system for purification

Procedure:

-

Antibody Preparation: Exchange the antibody into an amine-free buffer such as MES buffer at a concentration of 2-10 mg/mL.

-

Activation of Antibody: In a separate tube, prepare a fresh solution of EDC and sulfo-NHS in the Activation Buffer. Add the EDC/sulfo-NHS solution to the antibody solution. A 50-100 fold molar excess of EDC/sulfo-NHS is a common starting point. Incubate for 15-30 minutes at room temperature.

-

Conjugation: Immediately add the H₂N-PEG4-Payload to the activated antibody solution. A 10-20 fold molar excess of the linker-payload over the antibody is a typical starting ratio.

-

Incubate the reaction for 2 hours at room temperature with gentle mixing.

-

Quenching: Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes.

-